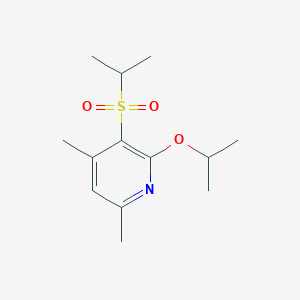

2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine

Description

Properties

IUPAC Name |

4,6-dimethyl-2-propan-2-yloxy-3-propan-2-ylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-8(2)17-13-12(18(15,16)9(3)4)10(5)7-11(6)14-13/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBMMVKDGGAJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C(C)C)OC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of a pyridine derivative with isopropyl halides under basic conditions, followed by sulfonation using isopropylsulfonyl chloride. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can replace the isopropoxy or isopropylsulfonyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The isopropylsulfonyl group can form strong interactions with active sites, while the isopropoxy group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

a) 2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine (CAS: 477864-70-3)

- Molecular Formula: C₁₈H₂₃NO₂S₂ (Molar Mass: 349.51 g/mol) .

- Key Differences: Sulfanyl vs. Sulfonyl: The isobutylsulfanyl (thioether) group in this compound is electron-donating, contrasting with the electron-withdrawing isopropylsulfonyl group in the target compound. Aromatic Substituent: The 2-methylphenyl sulfone group introduces an aromatic ring, enhancing hydrophobicity and steric hindrance compared to the aliphatic isopropylsulfonyl group.

b) 4,6-Dimethylpyrimidine (CAS: 1558-17-4)

Functional Group Reactivity

a) Coordination Chemistry

- Target Compound : Likely forms complexes with transition metals (e.g., Rh, Ir) via the pyridine nitrogen and sulfonyl oxygen, similar to 2-(2’-pyridyl)-4,6-diphenylphosphinine derivatives .

- Contrast with 2-(Isobutylsulfanyl) Analogs : Thioether groups (as in ) typically coordinate less effectively than sulfonyl groups due to weaker electron-withdrawing effects .

b) Nucleophilic Reactivity

- Sulfonyl Group : The isopropylsulfonyl group in the target compound may stabilize negative charges, facilitating nucleophilic substitution at adjacent positions.

- Methanol/Water Addition: Pyridine derivatives with electron-withdrawing groups (e.g., sulfonyl) are prone to nucleophilic attack, as seen in studies on phosphinine-based systems .

Physicochemical Properties

Q & A

Basic Question: What are the key considerations for synthesizing 2-isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine, and what methodological frameworks are validated for its preparation?

Answer:

The synthesis of pyridine derivatives like this compound typically involves multi-step reactions, including sulfonation and etherification. Key steps include:

- Sulfonyl group introduction : Use of chlorosulfonic acid or sulfuryl chloride under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Isopropoxy substitution : Alkylation of hydroxyl or thiol intermediates with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Optimization : Reaction yields depend on solvent choice (e.g., acetonitrile for solubility) and temperature gradients (reflux vs. room temperature) to minimize side products .

Methodological validation relies on HPLC purity analysis (>95%) and mass spectrometry for molecular weight confirmation .

Basic Question: How can researchers confirm the structural integrity of 2-isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine post-synthesis?

Answer:

Structural elucidation requires a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign methyl (δ 1.2–1.4 ppm) and pyridine ring protons (δ 7.0–8.5 ppm). Sulfonyl and isopropoxy groups exhibit distinct splitting patterns due to restricted rotation .

- FT-IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functional groups .

- X-ray crystallography (if crystalline): Resolves steric effects from the 4,6-dimethyl groups and confirms regioselectivity of substitutions .

Advanced Question: How do steric and electronic effects in 2-isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine influence its reactivity in nucleophilic substitution reactions?

Answer:

The steric bulk of the 4,6-dimethyl groups hinders axial attack, favoring reactions at the less hindered 3-position. Meanwhile, the electron-withdrawing sulfonyl group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr):

- Kinetic studies : Use UV-Vis spectroscopy to track reaction rates with nucleophiles (e.g., amines) under varying pH conditions .

- DFT calculations : Model charge distribution to predict reactive sites. The sulfonyl group reduces electron density at C3, enhancing SNAr feasibility .

Contradictions in reactivity data (e.g., unexpected regioselectivity) may arise from solvent polarity or competing elimination pathways, necessitating Hammett plots to correlate substituent effects .

Advanced Question: What experimental strategies are recommended to resolve contradictions in reported biological activity data for sulfonyl-containing pyridine derivatives?

Answer:

Discrepancies in biological assays (e.g., enzyme inhibition vs. no activity) often stem from:

- Purity issues : Validate compound integrity via LC-MS and exclude degradants (e.g., hydrolysis of the sulfonyl group in aqueous media) .

- Assay conditions : Adjust buffer ionic strength or co-solvents (e.g., DMSO ≤1%) to maintain compound solubility without denaturing proteins .

- Control experiments : Compare with structurally analogous compounds (e.g., 2,6-dimethylpyridine N-oxide) to isolate the sulfonyl group’s contribution to activity .

Advanced Question: How can researchers design stability studies for 2-isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine under physiological conditions?

Answer:

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs). The sulfonyl group is prone to hydrolysis in acidic/basic conditions, so pH-controlled buffers are critical .

- Photostability : Expose to UV light (λ = 254 nm) and track changes using UV-Vis spectroscopy. Pyridine derivatives with electron-rich substituents often show reduced photodegradation .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures and identify stable storage conditions (e.g., inert atmosphere, −20°C) .

Advanced Question: What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes, and how can these be applied experimentally?

Answer:

- Inhibition assays : Use recombinant CYP isoforms (e.g., CYP3A4) with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to measure IC₅₀ values. Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots .

- Metabolite profiling : Incubate with liver microsomes and identify metabolites via HRMS. The isopropoxy group may undergo oxidative cleavage, forming ketone intermediates .

- Structural docking : Model the compound into CYP active sites using software like AutoDock Vina to predict binding modes and guide mutagenesis studies .

Advanced Question: How can computational chemistry optimize the synthesis and functionalization of 2-isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine?

Answer:

- Reaction pathway modeling : Use Gaussian or ORCA software to calculate activation energies for sulfonation and etherification steps, identifying rate-limiting stages .

- Solvent effects : COSMO-RS simulations predict solvent suitability (e.g., toluene vs. DMF) based on solvation free energies .

- Regioselectivity maps : Electron localization function (ELF) analysis visualizes charge distribution, aiding in predicting substitution sites for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.